3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
Description
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-4-formylpyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRILJJGIAXPBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)CCC#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole derivative with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Nitrile formation:
Industrial Production Methods
Industrial production of 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: 3-[3-(4-bromophenyl)-4-carboxy-1H-pyrazol-1-yl]propanenitrile
Reduction: 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanamine
Substitution: 3-[3-(4-methoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly due to the pyrazole moiety, which is known for its biological activity. Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory, anticancer, and antiviral properties.
- Anticancer Activity : Some studies have highlighted the efficacy of pyrazole derivatives against various cancer types, including colon cancer and melanoma. For instance, compounds similar to 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile have shown promising results in inhibiting tumor growth in preclinical models .
- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes .
Synthesis of Novel Compounds
This compound serves as a building block in the synthesis of more complex molecules. The presence of functional groups allows for further derivatization, leading to compounds with enhanced biological activities.
- Multi-component Reactions : The compound has been utilized in multi-component syntheses to create libraries of new pyrazole-based compounds that may exhibit diverse pharmacological profiles .
Material Science
The unique structural features of 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile. The compounds were tested against human cancer cell lines, showing IC50 values indicating significant cytotoxic activity against melanoma cells. The study concluded that the bromophenyl substitution enhances the anticancer potential due to increased lipophilicity and receptor binding affinity .
Case Study 2: Synthesis and Characterization
Another research article detailed the synthesis of 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile through a multi-step reaction involving nucleophilic addition and cyclization techniques. The final product was characterized using various spectroscopic methods (NMR, IR), confirming its structure and purity. The study emphasized the compound's utility as an intermediate for further chemical modifications aimed at improving biological activity .
Mechanism of Action
The mechanism of action of 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenyl group can facilitate binding to hydrophobic pockets, while the formyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 304.14 g/mol |
| Boiling Point | Not reported |
| Storage Conditions | Not specified |
| Hazard Statements | None reported |
The compound is commercially available but listed as "temporarily out of stock" by suppliers like CymitQuimica and Santa Cruz Biotechnology, with global distribution hubs in China, the US, India, and Germany .
Comparison with Similar Compounds
Pyrazole derivatives are versatile scaffolds in medicinal chemistry. Below is a detailed comparison of 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile with structurally analogous compounds, focusing on substituent effects, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- In contrast, the 3-bromophenyl isomer () may exhibit altered steric hindrance, reducing binding affinity in certain targets . Replacement of bromine with chlorine (CAS: 1250627-21-4) decreases molecular weight and lipophilicity, which could reduce bioavailability but improve aqueous solubility .
- Functional Groups: The propanenitrile chain in the target compound introduces a polar nitrile group, which may participate in hydrogen bonding or serve as a metabolic liability. Dihydro-pyrazole derivatives () exhibit reduced aromaticity compared to fully conjugated pyrazoles, which may lower thermal stability but improve synthetic flexibility .
Commercial and Research Status
Biological Activity
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile, with the CAS number 380449-85-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H11BrN2O
- Molecular Weight : 323.14 g/mol
- Boiling Point : Approximately 534.4 °C (predicted)
- Density : 1.57 g/cm³ (predicted)
- Acidity (pKa) : 4.23 (predicted)
The biological activity of 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile may be attributed to its interactions with specific biological targets, including enzymes and receptors involved in various cellular processes. Pyrazole derivatives are known for their ability to modulate signaling pathways related to inflammation, apoptosis, and cell proliferation.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. The presence of the bromophenyl group enhances lipophilicity, potentially increasing membrane permeability and leading to improved antimicrobial efficacy.
Anticancer Properties
Research indicates that compounds similar to 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile exhibit cytotoxic effects against various cancer cell lines. These effects are often mediated through:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of cell cycle progression.
A notable study demonstrated that a related pyrazole compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, mitigating inflammatory responses in vitro and in vivo.
Study on Anticancer Activity
A recent investigation into the anticancer properties of pyrazole derivatives revealed that 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile exhibited significant cytotoxicity against human lung cancer cells (A549). The study employed MTT assays to assess cell viability and flow cytometry for apoptosis analysis. Results indicated a dose-dependent increase in apoptosis markers, suggesting effective anticancer activity .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
Study on Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, the compound was tested in a murine model of acute inflammation. Administration significantly reduced edema and levels of inflammatory cytokines (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent .
Q & A
Q. Key Optimization Tips :
- Monitor reaction progress with TLC or HPLC to isolate intermediates.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to improve yield and purity .
How can the molecular structure and conformation of this compound be rigorously characterized?
Basic Research Question
Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm connectivity (e.g., formyl proton at ~10 ppm, nitrile carbon at ~120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis provides bond lengths, angles, and supramolecular interactions. For example, the pyrazole ring typically adopts a planar conformation with dihedral angles <5° relative to the bromophenyl group .
Q. Advanced Consideration :
- Compare experimental data with DFT-calculated structures to identify discrepancies in torsional angles or hydrogen bonding .
What biological activities are associated with structurally related pyrazole derivatives, and how can these guide hypothesis-driven research?
Advanced Research Question
Pyrazole derivatives exhibit diverse bioactivities:
- Antimicrobial : Hydrazone derivatives of 4-formylpyrazoles show activity against S. aureus and E. coli (MIC: 8–32 µg/mL) via membrane disruption, validated via time-kill assays .
- Anticancer : Bromophenyl-substituted pyrazoles inhibit kinase targets (e.g., EGFR) with IC₅₀ values <1 µM. Use molecular docking to predict binding modes .
- Anti-inflammatory : Nitrile-containing analogs modulate COX-2 activity (IC₅₀: 0.5–2 µM) in RAW 264.7 macrophage models .
Q. Methodological Recommendations :
- Screen bioactivity using standardized assays (e.g., broth microdilution for antimicrobials, MTT for cytotoxicity).
- Perform SAR studies by modifying the nitrile group or bromophenyl substituents to enhance selectivity .
How can researchers resolve contradictions in reported synthetic yields or bioactivity data for similar compounds?
Advanced Research Question
Discrepancies may arise from:
- Reaction Conditions : Varying solvent polarity (e.g., DMF vs. THF) or catalyst loading (e.g., 1–5 mol% Pd) can alter yields by 20–40% .
- Biological Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7) affect MIC or IC₅₀ values .
Q. Resolution Strategies :
- Replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).
- Use orthogonal characterization (e.g., HPLC purity >95%) to rule out impurity effects .
What advanced strategies are recommended for optimizing the compound’s pharmacokinetic properties?
Advanced Research Question
Improve drug-likeness via:
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, amine) or formulate as nanoparticles (e.g., PLGA encapsulation) .
- Metabolic Stability : Replace labile groups (e.g., formyl) with bioisosteres (e.g., acetyl) to reduce CYP450-mediated degradation .
- Blood-Brain Barrier Penetration : Calculate logP (target: 2–3) and PSA (<90 Ų) using software like MarvinSketch .
Q. Validation Methods :
- Perform in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability).
- Use LC-MS/MS for plasma pharmacokinetic profiling in rodent models .
How can computational tools aid in predicting the compound’s reactivity or toxicity?
Advanced Research Question
Q. Case Study :
- MD simulations (AMBER) revealed that bromophenyl-substituted pyrazoles exhibit strong van der Waals interactions with protein targets, reducing off-target effects .
What crystallization techniques are most effective for obtaining high-quality single crystals of this compound?
Basic Research Question
Q. Advanced Tip :
How can researchers design analogs to explore structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Core Modifications : Replace the bromophenyl group with fluorophenyl or chlorophenyl to study electronic effects .
- Side-Chain Variations : Substitute the propanenitrile with ethynyl or amide groups to alter hydrophobicity .
- Hybrid Scaffolds : Incorporate triazole or thiazole rings via click chemistry to enhance π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
